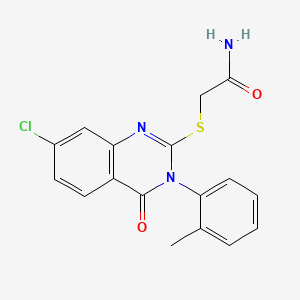

Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Aromatic protons : Signals between δ 7.0–8.5 ppm for the quinazoline benzene ring and 2-methylphenyl group. The chlorine atom at position 7 would deshield adjacent protons, causing downfield shifts.

- Methylene groups : The -SCH₂- moiety in the thioacetamide side chain would resonate near δ 3.5–4.0 ppm (triplet or quartet due to coupling with adjacent groups).

- Amide proton : The -NH₂ group in the acetamide moiety would appear as a broad singlet near δ 6.5–7.5 ppm.

¹³C NMR :

- Carbonyl carbons : The quinazolin-4-one carbonyl (C=O) would resonate near δ 165–170 ppm, while the acetamide carbonyl (C=O) would appear near δ 170–175 ppm.

- Aromatic carbons : Signals between δ 110–150 ppm, with the chlorine-substituted carbon at position 7 showing a distinct deshielding effect.

Infrared (IR) Spectroscopy

- Stretching vibrations :

- C=O : Strong absorption bands near 1680–1720 cm⁻¹ for both the quinazolinone and acetamide carbonyl groups.

- N-H : Broad band near 3200–3350 cm⁻¹ for the primary amide (-NH₂).

- C-S : Medium-intensity band near 650–750 cm⁻¹.

Mass Spectrometry (MS)

- Molecular ion peak : Expected at m/z 359.85 (M⁺), corresponding to the molecular weight.

- Fragmentation patterns :

- Loss of the acetamide side chain (m/z 359 → 272).

- Cleavage of the quinazoline core, yielding fragments such as C₇H₅ClN₂O⁺ (m/z 168).

Table 2: Predicted Spectroscopic Features

| Technique | Key Signals/Predictions |

|---|---|

| ¹H NMR | δ 7.0–8.5 ppm (aromatic H), δ 3.5–4.0 ppm (-SCH₂-), δ 6.5–7.5 ppm (-NH₂) |

| ¹³C NMR | δ 165–175 ppm (C=O), δ 110–150 ppm (aromatic C) |

| IR | 1680–1720 cm⁻¹ (C=O), 3200–3350 cm⁻¹ (N-H) |

| MS | m/z 359.85 (M⁺), m/z 272 (M⁺ – C₃H₅NO) |

X-Ray Crystallographic Analysis of the Quinazoline Core

X-ray crystallographic data for this compound is not available in the provided sources. However, the quinazoline core’s geometry can be extrapolated from related structures. The bicyclic system is expected to adopt a nearly planar conformation, with slight puckering at the dihydropyrimidinone ring due to the sp³-hybridized nitrogen at position 3.

Key Structural Predictions:

Bond Lengths :

- The C=O bond in the 4-oxo group would measure approximately 1.22 Å, typical for carbonyl groups.

- The C-S bond in the thioacetamide side chain would be ~1.81 Å, longer than C-O bonds due to sulfur’s larger atomic radius.

Hydrogen Bonding :

- The acetamide -NH₂ group may participate in intermolecular hydrogen bonding with the quinazolinone carbonyl oxygen, stabilizing the crystal lattice.

Substituent Effects :

- The 2-methylphenyl group at position 3 would introduce steric hindrance, potentially distorting the planarity of the quinazoline system.

Table 3: Theoretical Crystallographic Parameters

| Parameter | Predicted Value |

|---|---|

| Planarity of core | Near-planar (deviation < 0.1 Å) |

| C=O bond length | 1.22 Å |

| C-S bond length | 1.81 Å |

| Hydrogen bonding | N-H⋯O (2.8–3.2 Å) |

Propiedades

Número CAS |

118449-22-2 |

|---|---|

Fórmula molecular |

C17H14ClN3O2S |

Peso molecular |

359.8 g/mol |

Nombre IUPAC |

2-[7-chloro-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C17H14ClN3O2S/c1-10-4-2-3-5-14(10)21-16(23)12-7-6-11(18)8-13(12)20-17(21)24-9-15(19)22/h2-8H,9H2,1H3,(H2,19,22) |

Clave InChI |

ZPILZSROAVJILO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Thioether Formation: This involves the reaction of the quinazolinone derivative with a thiol compound under basic conditions to form the thioether linkage.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone core or the chloro substituent, leading to various reduced derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Quinazolinones: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound has the molecular formula and features a quinazoline core with a thioether functional group. Its structural formula can be represented as follows:This structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research has indicated that derivatives of acetamide compounds exhibit antimicrobial activity. A study focusing on thiazol-4-one/thiophene-bearing pyrazole derivatives found that certain acetamide analogs displayed significant antimicrobial effects. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and enzyme inhibition .

Neurological Disorders

Acetamides have been explored for their potential in treating neurological disorders. Some studies have indicated that certain acetamide derivatives can act as muscarinic receptor agonists, which may be beneficial in conditions like Alzheimer's disease by enhancing cholinergic signaling . Although specific data on this compound is scarce, the general trend suggests potential applicability in neuropharmacology.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. This suggests that acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- may also possess similar effects, warranting further investigation .

Case Studies and Research Findings

- In Vitro Studies : A series of experiments conducted on acetamide derivatives revealed varying degrees of efficacy against bacterial strains. The structure-activity relationship (SAR) studies highlighted the importance of the thioether group in enhancing antimicrobial activity compared to other functional groups .

- Pharmacological Evaluations : In pharmacological assessments, compounds similar to acetamide were evaluated for their ability to modulate neurotransmitter systems. Results indicated that modifications to the quinazoline core could significantly alter receptor affinity and efficacy, suggesting a tailored approach for drug design .

Mecanismo De Acción

The mechanism of action of Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Research Implications

- Drug Design: Quinazolinone derivatives with electron-withdrawing groups (e.g., Cl) show enhanced stability, while polar substituents (e.g., SO₂NH₂) improve solubility .

Actividad Biológica

Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family, which is known for various biological activities. The presence of the thioether group and the chloro substituent enhances its pharmacological profile.

Chemical Formula: C17H16ClN3OS

Molecular Weight: 345.85 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Histamine Receptors : Research indicates that compounds with similar structures often exhibit antagonistic activity towards histamine receptors, particularly H1 and H3 receptors. This suggests a potential role in modulating allergic responses and neurogenic inflammation .

- Angiotensin II Receptors : Some derivatives of quinazoline compounds have been identified as antagonists for angiotensin II receptors, which are crucial in regulating blood pressure and fluid balance .

- Antioxidant Activity : The thioether moiety may contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems.

Pharmacological Effects

The pharmacological effects of Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- include:

- Anti-inflammatory Effects : By inhibiting histamine release and action, it may reduce inflammation.

- Cardiovascular Effects : As an angiotensin II receptor antagonist, it could help in managing hypertension.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Histamine H1 Antagonism : A study on structurally similar compounds demonstrated significant H1 receptor antagonism with IC50 values in the low micromolar range. This suggests that Acetamide may possess similar properties .

- Quinazoline Derivatives : Research focusing on quinazoline derivatives found that modifications at the 7-position (like chlorination) enhanced receptor binding affinity and selectivity for angiotensin II receptors .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-((quinazolinyl)thio)acetamide derivatives, and how can reaction conditions be optimized for this compound?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a 2-mercaptoquinazolinone intermediate and a 2-chloroacetamide derivative under basic conditions. For example, in analogous compounds, dry acetone with anhydrous K₂CO₃ is used as a solvent and base, respectively, at room temperature for 12 hours to achieve coupling . Optimization may include varying the base (e.g., NaH or Et₃N) or solvent (DMF, THF) to improve yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the thioether linkage and substituent positions. For crystallographic validation, single-crystal X-ray diffraction (SXRD) is employed. Software like SHELXL (used for small-molecule refinement) can resolve hydrogen bonding patterns and molecular packing, as demonstrated in related quinazolinone derivatives .

Q. What are the key functional groups influencing the compound’s reactivity and stability?

- Methodological Answer : The 4-oxoquinazolinone core and thioacetamide moiety are critical. The carbonyl group at position 4 participates in hydrogen bonding, affecting crystallization , while the thioether bridge is susceptible to oxidation. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation in HCl/NaOH) can identify vulnerable sites .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice impact the compound’s physicochemical properties?

- Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., N–H···O, S–H···N) into motifs like R₂²(8) or C(6) chains. These interactions influence melting points, solubility, and mechanical stability. For instance, strong N–H···O bonds in similar compounds correlate with higher thermal stability .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity may arise from assay variability (e.g., MIC vs. IC₅₀) or impurities. Orthogonal validation using:

- In vitro assays : Dose-response curves with standardized cell lines (e.g., HepG2 for cytotoxicity).

- Computational modeling : Docking studies to verify target binding (e.g., kinase inhibition).

- Metabolite profiling : LC-MS to rule out degradation products .

Q. How can the compound’s pharmacokinetic properties be enhanced through structural derivatization?

- Methodological Answer : Introducing solubilizing groups (e.g., polyethylene glycol chains) at the acetamide nitrogen or modifying the 2-methylphenyl moiety with halogen substituents (e.g., –F, –Cl) can improve bioavailability. Ester prodrugs, as seen in related acetic acid derivatives, may enhance membrane permeability .

Q. What advanced techniques are recommended for analyzing intermolecular interactions in polymorphic forms?

- Methodological Answer : Pair differential scanning calorimetry (DSC) with variable-temperature SXRD to monitor phase transitions. Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular contacts (e.g., π-π stacking, van der Waals), which are crucial for understanding polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.